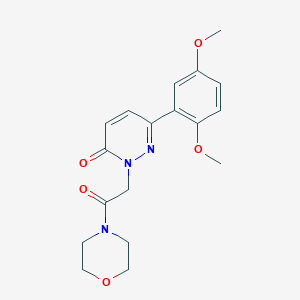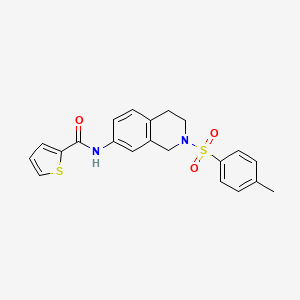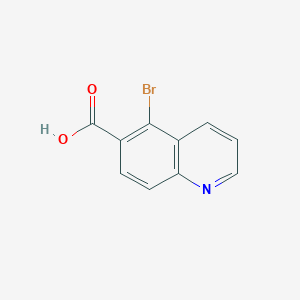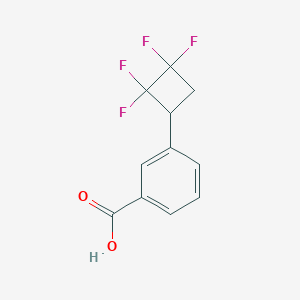![molecular formula C9H16ClN B2724180 (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride CAS No. 2411181-34-3](/img/structure/B2724180.png)
(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptane is a molecular structure that is embedded in numerous compounds with various functions . It’s a privileged structure found in bioactive natural products like camphor, sordarins, α-santalol, and β-santalol . It’s also featured in drug candidates such as LMV-6015 and AMG 221 .
Synthesis Analysis
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of bicyclo[2.2.1]heptane is a key component in many compounds. It’s a bicyclic structure with two bridgehead carbons and one quaternary carbon .Chemical Reactions Analysis
The bicyclo[2.2.1]heptane structure can be synthesized through various chemical reactions. One method involves an organocatalytic formal [4 + 2] cycloaddition reaction .Physical and Chemical Properties Analysis
Bicyclo[2.2.1]heptane has a molar mass of 96.173 . It has various physical properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .Aplicaciones Científicas De Investigación
Spiro Compound Synthesis and Structural Analysis
Spirocyclic compounds, such as those containing the spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane] moiety, are of interest due to their unique structural features and potential applications in drug discovery and organic synthesis. The synthesis of spiro compounds often involves complex reactions that can yield a variety of products with significant biological activity or material properties. For example, the hydrolysis of spiro[2.4]hepta-4,6-diene–dichloroketen adducts can lead to compounds with seven-membered rings, which are significant for Stevens' tropolone synthesis, highlighting the utility of spiro compounds in synthetic organic chemistry (Tsunetsugu et al., 1983). Additionally, medium effects on the rates of stereomutation of diastereomeric cyclopropanones have been studied, providing insights into the ground state stabilization in nucleophilic solvents, which is crucial for understanding solvent polarity controlled behavior and its implications for the synthesis and stability of spiro compounds (Cordes & Berson, 1996).
Catalytic Processes and Chemical Transformations
Spiro compounds have also been utilized in various catalytic processes and chemical transformations. For instance, the homodimerization of spiro{bicyclo[2.2.1]hepta-2,5-diene-7,1′-cyclopropane} has been explored in the presence of Group VIII transition metal complexes. This research demonstrates the versatility of spiro compounds in facilitating [2π+2π]-, [2π+2π+2π]-, and [4π+4π]-cycloaddition schemes, leading to high yields of complex hydrocarbons (Dzhemilev et al., 1988). Such catalytic processes are essential for developing new materials and pharmaceuticals.
Structural and Stereochemical Insights
The structural and stereochemical aspects of spiro compounds are crucial for their application in organic synthesis and drug development. The 13C NMR spectra of polycyclic compounds, including stereochemistry of spiro[bicyclo[2.2.1]hepta-2,5-diene-7,1′-cyclopropane] dimers, have been analyzed to determine the structures and make stereochemical assignments. This information is vital for understanding the reactivity and potential uses of these compounds in synthetic chemistry (Khalilov et al., 1990).
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,2R,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c10-8-5-6-1-2-7(8)9(6)3-4-9;/h6-8H,1-5,10H2;1H/t6-,7+,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDLVMKNEBJCEJ-HNPMAXIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C23CC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1C23CC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2724098.png)
![6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2724099.png)

![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2724105.png)
![N-(2-ethylphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2724106.png)

![6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2724110.png)
![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2724112.png)
![2-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2724113.png)


![N-(5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2724116.png)
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2724119.png)

